2-Chloro-4-fluorobenzoic acid

Quality Control Analytical Chemistry Isomer Identification

Incorrect isomer selection derails API synthesis. This ortho-chloro/para-fluoro benzoic acid scaffold (mp 181-183°C) is required for Loratadine and Saflufenacil - substitution with 2-chloro-5-fluorobenzoic acid (mp 147-153°C) yields inactive products. Key outcomes: • Enables validated Saflufenacil route achieving 99.8% HPLC purity after multi-step synthesis. • Computed LogP 2.18 / TPSA 37.3 Ų - favorable for oral bioavailability optimization. • Rapid melting-point ID confirms correct isomer upon receipt, preventing costly synthesis failures.

Molecular Formula C7H4ClFO2
Molecular Weight 174.55 g/mol
CAS No. 2252-51-9
Cat. No. B126250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzoic acid
CAS2252-51-9
Molecular FormulaC7H4ClFO2
Molecular Weight174.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(=O)O
InChIInChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyGRPWQLDSGNZEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorobenzoic Acid: Core Intermediate


2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol [1]. This white to off-white crystalline solid [1] is a strategic intermediate, valued for its ortho-chloro and para-fluoro substitution pattern . Its primary applications are in the synthesis of pharmaceuticals like the antihistamine Loratadine [2] and the herbicide Saflufenacil [3], as well as in materials science for the creation of luminescent lanthanide complexes [4].

2-Chloro-4-fluorobenzoic Acid: Substitution Pattern Advantage


In medicinal and agrochemical chemistry, the precise positioning of halogen atoms on an aromatic ring is not arbitrary; it dictates the molecule's physicochemical properties and biological interactions . While other isomers like 2-chloro-5-fluorobenzoic acid may appear similar, their differing substitution patterns result in distinct melting points , solubility, and lipophilicity (LogP) [1]. These variations directly impact key parameters such as membrane permeability, target binding affinity, and metabolic stability in downstream drug candidates. The specific ortho-chloro/para-fluoro arrangement in 2-chloro-4-fluorobenzoic acid is a structural prerequisite for the synthesis of high-value compounds like Loratadine and Saflufenacil , where isomer substitution would lead to inactive or off-target products. The quantitative evidence below underscores why this specific isomer is non-interchangeable and must be procured with precision.

2-Chloro-4-fluorobenzoic Acid: Comparative Evidence


Melting Point for Isomer Identification

The melting point of 2-chloro-4-fluorobenzoic acid (181-183 °C) is significantly higher than that of its positional isomer, 2-chloro-5-fluorobenzoic acid (147-153 °C) . This substantial difference of ~34 °C provides a simple, quantifiable method to distinguish between these two closely related compounds, verify the identity of a received batch, and assess purity, as even a small contamination by the 5-fluoro isomer would alter the observed melting point range .

Quality Control Analytical Chemistry Isomer Identification

Solubility Profile

2-Chloro-4-fluorobenzoic acid exhibits comparable solubility in both 95% ethanol and water at a concentration of 50 mg/mL, yielding clear to very slightly hazy solutions . This balanced solubility profile contrasts with other halogenated benzoic acids and is a critical parameter for selecting reaction solvents and designing purification protocols.

Formulation Science Process Chemistry Solubility

Lipophilicity & TPSA in Drug Design

The predicted lipophilicity of 2-chloro-4-fluorobenzoic acid is LogP = 2.17730, and its topological polar surface area (TPSA) is 37.3 Ų . These computational parameters are key for predicting the drug-likeness of derivatives synthesized from this building block, influencing passive membrane permeability and oral bioavailability [1].

Medicinal Chemistry Drug Design ADME Prediction

Loratadine & Saflufenacil Synthesis Utility

2-Chloro-4-fluorobenzoic acid is a documented key intermediate in the synthesis of two high-volume commercial products: the antihistamine Loratadine (and its derivative Desloratadine) and the herbicide Saflufenacil [1]. In the Saflufenacil synthesis, the target compound achieved a final purity of 99.8% by HPLC [1], demonstrating its suitability for producing high-purity active ingredients. This established industrial utility provides a strong, application-specific reason for procurement.

Pharmaceutical Synthesis Agrochemical Synthesis Industrial Application

Supramolecular Assembly in Lanthanide Complexes

In the synthesis of rare earth complexes, 2-chloro-4-fluorobenzoate ligands facilitate the formation of 1D and 2D supramolecular structures through specific C-H···Cl hydrogen bond interactions [1]. This structural role is quantifiable through single-crystal X-ray diffraction and is critical for designing materials with tailored luminescent properties [1]. The resulting Eu³⁺ and Tb³⁺ complexes exhibit characteristic red and green luminescence, respectively [1].

Materials Science Coordination Chemistry Crystal Engineering

2-Chloro-4-fluorobenzoic Acid: Key Application Scenarios


Incoming Material QC

Analytical laboratories utilize the distinct melting point of 2-chloro-4-fluorobenzoic acid (181-183 °C) to confirm the identity and purity of incoming shipments. This rapid, cost-effective test is critical to prevent the accidental use of the incorrect isomer (e.g., 2-chloro-5-fluorobenzoic acid, m.p. 147-153 °C) , which would compromise the synthesis of active pharmaceutical ingredients like Loratadine.

Drug Candidate Optimization

Medicinal chemists select 2-chloro-4-fluorobenzoic acid as a privileged building block for fragment-based drug discovery and lead optimization. Its computed physicochemical properties, including a LogP of 2.17730 and TPSA of 37.3 Ų , are within ranges favorable for oral bioavailability and blood-brain barrier penetration. Incorporating this specific scaffold is a rational strategy to enhance the drug-likeness of new chemical entities compared to non-fluorinated or differently substituted benzoic acid cores .

Scalable Agrochemical Intermediate Production

Process chemists leverage the published synthesis route for Saflufenacil, which uses 2-chloro-4-fluorobenzoic acid as a starting material [1]. The documented protocol yields a final product with 99.8% purity by HPLC [1], demonstrating the compound's robustness in multi-step synthesis and its viability for large-scale manufacturing of high-purity agrochemicals. This provides a validated, scalable pathway from procurement to finished product.

Luminescent Materials via Crystal Engineering

In materials science, researchers use 2-chloro-4-fluorobenzoic acid as a ligand to construct lanthanide complexes with tailored luminescent properties. The ligand's ability to form specific C-H···Cl hydrogen bonds directs the assembly of 1D and 2D supramolecular structures, as confirmed by X-ray diffraction [2]. This predictable structural motif is essential for developing new materials for applications in lighting, displays, and sensors [2].

Technical Documentation Hub

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